molecular formula C26H23F2NO4 B11819016 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid

Cat. No.: B11819016
M. Wt: 451.5 g/mol
InChI Key: DZZLBDQCQTVSRW-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a difluoromethylphenyl group, and a propanoic acid moiety, making it a versatile molecule in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone:

    Introduction of the difluoromethylphenyl group: This step involves the coupling of the difluoromethylphenyl group to the protected amine, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium (Pd) catalysts are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a single fluorine atom instead of a difluoromethyl group, leading to variations in reactivity and potency.

Uniqueness

The presence of the difluoromethyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H23F2NO4

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-3-[4-(difluoromethyl)phenyl]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C26H23F2NO4/c1-29(23(25(30)31)14-16-10-12-17(13-11-16)24(27)28)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-24H,14-15H2,1H3,(H,30,31)/t23-/m0/s1

InChI Key

DZZLBDQCQTVSRW-QHCPKHFHSA-N

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)C(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1=CC=C(C=C1)C(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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